tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

Catalog No.
S15034470
CAS No.
75400-61-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

CAS Number

75400-61-2

Product Name

tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

IUPAC Name

tert-butyl 2-acetylpyrrole-1-carboxylate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3

InChI Key

CQQGJQPTVFPJFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1C(=O)OC(C)(C)C

Tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic heterocycle containing nitrogen. The compound features a tert-butyl group and an acetyl group, contributing to its unique chemical properties. Its molecular formula is C12H17N1O3C_{12}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 225.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
  • Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
  • Substitution: The acetyl or tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas with palladium catalysts for reductions and various nucleophiles for substitution reactions.

The biological activity of tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate has garnered interest due to its potential pharmacological properties. Pyrrole derivatives are known for their diverse biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Anti-inflammatory activity

Research indicates that compounds containing the pyrrole moiety can interact with various biological targets, suggesting that tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate may also exhibit similar activities.

Synthesis of tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves the following steps:

  • Formation of the Pyrrole Ring: The initial step often involves the cyclization of appropriate precursors, such as α-amino acids or other nitrogen-containing compounds.
  • Acetylation: The pyrrole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butyl alcohol in acidic conditions.

These methods can be optimized for yield and purity based on specific laboratory conditions.

Tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate has several potential applications:

  • Medicinal Chemistry: Its derivatives may serve as lead compounds in drug discovery, particularly for anticancer and antimicrobial agents.
  • Organic Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in creating novel materials with specific functionalities.

Interaction studies are crucial for understanding how tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate interacts with biological systems. Preliminary research suggests that this compound may bind to specific enzymes or receptors, influencing various biochemical pathways. Such studies are essential for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate. Notable examples include:

Compound NameStructural Features
Tert-butyl 2-cyano-1H-pyrrole-1-carboxylateContains a cyano group instead of an acetyl group
N-Boc-2,5-dihydro-1H-pyrroleFeatures a different substitution pattern on the pyrrole ring
Tert-butyl 3-bromo-1H-indole-1-carboxylateContains a bromine atom and an indole structure

Uniqueness: Tert-butyl 2-acetyl-1H-pyrrole-1-carboxylate stands out due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the acetyl and tert-butyl ester groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations not readily achievable with other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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